
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide
Descripción general
Descripción
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide, also known as ATB-346, is a novel compound with potential therapeutic benefits. It is a prodrug that is designed to selectively inhibit the activity of cyclooxygenase-2 (COX-2) while sparing the activity of COX-1.
Mecanismo De Acción
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide selectively inhibits the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of prostaglandins in inflamed tissues, thereby reducing inflammation and pain. This compound also has antioxidant properties, which may further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to inflamed tissues. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been extensively studied for its potential therapeutic benefits, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It is a prodrug that requires activation by esterases in vivo, which may limit its usefulness in certain in vitro experiments. Additionally, the selectivity of this compound for COX-2 over COX-1 may vary depending on the experimental conditions, which may affect its interpretation in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide. One area of interest is the potential benefits of this compound in the treatment of Alzheimer's disease. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further research. Another area of interest is the potential benefits of this compound in the treatment of cardiovascular disease. This compound has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease, making it a potential candidate for further research. Finally, there is also interest in developing more selective COX-2 inhibitors based on the structure of this compound, which may have improved therapeutic benefits and reduced side effects compared to currently available COX-2 inhibitors.
Aplicaciones Científicas De Investigación
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory diseases. It has also been shown to have potential benefits in the treatment of Alzheimer's disease, cardiovascular disease, and cancer.
Propiedades
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c17-12(20)9-23-16-18-13(10-5-2-1-3-6-10)15(24-16)19-14(21)11-7-4-8-22-11/h1-8H,9H2,(H2,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOLFYKYALZJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3311517.png)
![3,4-diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B3311521.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B3311525.png)
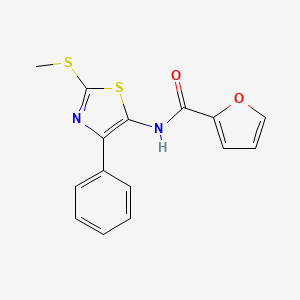
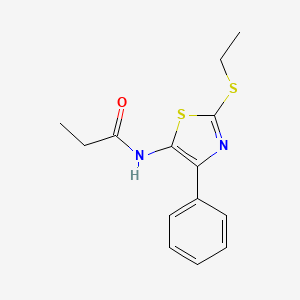
![N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311548.png)

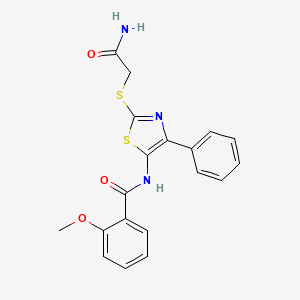

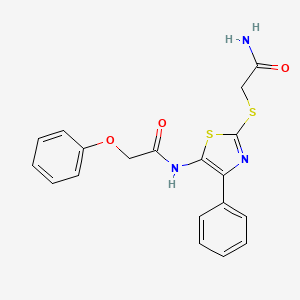
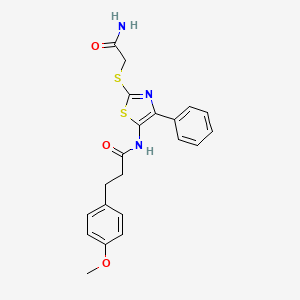
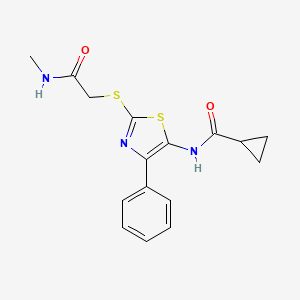

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3311613.png)